(1E)-1-{[3-(3-HYDROXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
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Overview
Description
The compound “(1E)-1-{[3-(3-HYDROXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE” is a complex organic molecule that features multiple functional groups, including a hydroxyl group, a pyrazole ring, and a furo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the hydroxyl group: This step might involve the hydroxylation of an aromatic ring using reagents such as hydrogen peroxide or a hydroxylating agent.
Construction of the furo[3,4-c]pyridine core: This could be synthesized via a cyclization reaction involving a suitable precursor, such as a pyridine derivative with an appropriate leaving group.
Final assembly: The final step would involve the condensation of the pyrazole and furo[3,4-c]pyridine intermediates under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-{[3-(3-HYDROXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE: can be compared with other pyrazole derivatives, furo[3,4-c]pyridine derivatives, and compounds with similar functional groups.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups in a single molecule.
Structural Complexity: The combination of a pyrazole ring and a furo[3,4-c]pyridine core.
Unique applications in various fields due to its structural features.
Properties
IUPAC Name |
(1E)-1-[[5-(3-hydroxyphenyl)-1H-pyrazol-4-yl]methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-9-5-13-14(25-18(24)15(13)17(23)20-9)7-11-8-19-21-16(11)10-3-2-4-12(22)6-10/h2-8,22H,1H3,(H,19,21)(H,20,23)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWIVFHKCIAZCS-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=C(NN=C3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=C(NN=C3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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